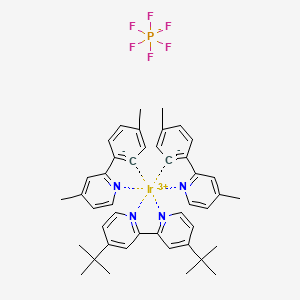
acetonitrile;dichloronickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;dichloronickel is a useful research compound. Its molecular formula is C2H3Cl2NNi and its molecular weight is 170.65 g/mol. The purity is usually 95%.
The exact mass of the compound (Acetonitrile)dichloronickel(II), 99% is 168.899596 g/mol and the complexity rating of the compound is 46.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(Acetonitrile)dichloronickel(II), also known as dichloro(acetonitrile)nickel(II), is primarily used as a catalyst in chemical research and industry . Its primary targets are organic synthesis reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Mode of Action
The compound interacts with its targets by facilitating the reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Result of Action
The result of (Acetonitrile)dichloronickel(II)'s action is the facilitation of certain chemical reactions, leading to the production of desired compounds in these reactions
Action Environment
The action, efficacy, and stability of (Acetonitrile)dichloronickel(II) can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its stability and effectiveness .
Preparation Methods
[ \text{NiCl}_2 + 2 \text{CH}_3\text{CN} \rightarrow \text{Ni}(\text{CH}_3\text{CN})_2\text{Cl}_2 ]
Chemical Reactions Analysis
Acetonitrile;dichloronickel undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often catalyzing the oxidation of alcohols to aldehydes or ketones.
Reduction: It can be reduced to form other nickel complexes.
Substitution: It can undergo ligand substitution reactions where the acetonitrile ligands are replaced by other ligands.
Coordination: It can form coordination complexes with other molecules, enhancing its catalytic properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetonitrile;dichloronickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the oxidation of alcohols and the hydrogenation of alkenes[][1].
Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug synthesis and delivery.
Comparison with Similar Compounds
Acetonitrile;dichloronickel can be compared with other nickel coordination compounds such as:
Nickel(II) chloride: Unlike this compound, nickel(II) chloride does not contain acetonitrile ligands and has different solubility and reactivity properties.
Nickel(II) acetate: This compound has acetate ligands instead of acetonitrile, leading to different catalytic properties.
Nickel(II) sulfate: This compound is used in different industrial applications and has different solubility characteristics compared to this compound.
This compound is unique due to its specific coordination with acetonitrile, which imparts distinct catalytic properties and solubility characteristics .
Properties
CAS No. |
18897-44-4 |
|---|---|
Molecular Formula |
C2H3Cl2NNi |
Molecular Weight |
170.65 g/mol |
IUPAC Name |
acetonitrile;dichloronickel |
InChI |
InChI=1S/C2H3N.2ClH.Ni/c1-2-3;;;/h1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
IFARXYMTRDMBSF-UHFFFAOYSA-L |
SMILES |
CC#N.Cl[Ni]Cl |
Canonical SMILES |
CC#N.Cl[Ni]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)


![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)




